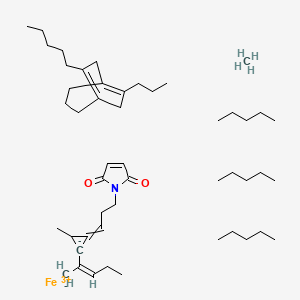![molecular formula C48H62Br2O6 B6288742 Tetrapentyloxy-dibromo-dihydroxycalix[4]arene CAS No. 2622208-41-5](/img/structure/B6288742.png)
Tetrapentyloxy-dibromo-dihydroxycalix[4]arene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrapentyloxy-dibromo-dihydroxycalix[4]arene (TDDHCA) is a novel organic compound that can be used as a building block for a variety of materials and products. TDDHCA has been studied extensively for its potential applications in scientific research and industrial processes.
Scientific Research Applications
Tetrapentyloxy-dibromo-dihydroxycalix[4]arene has a variety of scientific research applications. It can be used as a building block for a variety of materials and products, such as polymers, dyes, and pharmaceuticals. Tetrapentyloxy-dibromo-dihydroxycalix[4]arene can also be used as a catalyst for organic reactions, such as Diels-Alder reactions and hydroformylations. Furthermore, Tetrapentyloxy-dibromo-dihydroxycalix[4]arene can be used as a ligand for metal complexation, which can be used in the synthesis of metal-organic frameworks.
Mechanism Of Action
Tetrapentyloxy-dibromo-dihydroxycalix[4]arene is a novel organic compound that can be used as a building block for a variety of materials and products. The mechanism of action of Tetrapentyloxy-dibromo-dihydroxycalix[4]arene is based on its ability to form stable complexes with metal ions. Tetrapentyloxy-dibromo-dihydroxycalix[4]arene can form complexes with metal ions through coordination, chelation, or ion exchange. The formation of these complexes can be used to catalyze organic reactions or to form metal-organic frameworks.
Biochemical and Physiological Effects
Tetrapentyloxy-dibromo-dihydroxycalix[4]arene is a novel organic compound that can be used as a building block for a variety of materials and products. The biochemical and physiological effects of Tetrapentyloxy-dibromo-dihydroxycalix[4]arene are not well understood. However, some studies have suggested that Tetrapentyloxy-dibromo-dihydroxycalix[4]arene may be able to inhibit the growth of certain types of bacteria and fungi. Furthermore, Tetrapentyloxy-dibromo-dihydroxycalix[4]arene may be able to reduce inflammation and may also have antioxidant properties.
Advantages And Limitations For Lab Experiments
Tetrapentyloxy-dibromo-dihydroxycalix[4]arene has several advantages for lab experiments. It is relatively easy to synthesize and is relatively inexpensive. Furthermore, Tetrapentyloxy-dibromo-dihydroxycalix[4]arene can be used as a catalyst for a variety of organic reactions and can be used to form metal-organic frameworks. However, Tetrapentyloxy-dibromo-dihydroxycalix[4]arene also has some limitations. For example, it is not very soluble in water, which can make it difficult to use in aqueous solutions. Furthermore, Tetrapentyloxy-dibromo-dihydroxycalix[4]arene is not very stable, which can make it difficult to store for extended periods of time.
Future Directions
There are a variety of potential future directions for Tetrapentyloxy-dibromo-dihydroxycalix[4]arene. One potential direction is to explore the potential applications of Tetrapentyloxy-dibromo-dihydroxycalix[4]arene in drug design and delivery. Additionally, Tetrapentyloxy-dibromo-dihydroxycalix[4]arene could be used to develop new materials and products, such as polymers, dyes, and pharmaceuticals. Furthermore, Tetrapentyloxy-dibromo-dihydroxycalix[4]arene could be used to study the mechanism of action of metal complexation and metal-organic frameworks. Finally, Tetrapentyloxy-dibromo-dihydroxycalix[4]arene could be used to study the biochemical and physiological effects of the compound, as well as its potential applications in medicine.
Synthesis Methods
Tetrapentyloxy-dibromo-dihydroxycalix[4]arene can be synthesized using a variety of methods. One of the most common methods involves reacting a bromoalkane with a dibromo-dihydroxycalix[4]arene in the presence of an acid catalyst. This reaction produces a tetrapentyloxy-dibromo-dihydroxycalix[4]arene product. Other methods of synthesis include reacting a bromoalkane with a dibromo-dihydroxycalix[4]arene in the presence of a base catalyst, or reacting a bromoalkane with a dibromo-dihydroxycalix[4]arene in the presence of a palladium catalyst.
properties
IUPAC Name |
11,23-dibromo-25,26,27,28-tetrapentoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5,17-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H62Br2O6/c1-5-9-13-17-53-45-33-21-37-29-43(51)31-39(47(37)55-19-15-11-7-3)23-35-27-42(50)28-36(46(35)54-18-14-10-6-2)24-40-32-44(52)30-38(22-34(45)26-41(49)25-33)48(40)56-20-16-12-8-4/h25-32,51-52H,5-24H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPQWELWMWWTIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C2CC3=CC(=CC(=C3OCCCCC)CC4=C(C(=CC(=C4)O)CC5=C(C(=CC(=C5)Br)CC1=CC(=C2)O)OCCCCC)OCCCCC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H62Br2O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
894.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrapentyloxy-dibromo-dihydroxycalix[4]arene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,6-Bis(dibromophenyl)amino]-4-[[(8α,9S)-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione, 95%](/img/structure/B6288661.png)
![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288669.png)
![[(2-Dimethylamino)propyldiphenylphosphine]palladium(II) Dichloride, 98%](/img/structure/B6288683.png)
![[S(R)]-N-[(S)-[(3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl]-(1,1'-biphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6288690.png)

![3-Chloropropyloxyhydroxycalix[8]arene](/img/structure/B6288699.png)
![4-Chlorobutyloxyhydroxycalix[8]arene](/img/structure/B6288707.png)
![2-Carbethoxymethyloxybenzyloxycalix[8]arene](/img/structure/B6288712.png)
![1,3,5-Trihydroxy-2,4,6-trimethoxybenzyloxycalix[6]arene](/img/structure/B6288717.png)
![NOVELIG G1-CL02 C4-(Dipp)Imidazolium-Br (Bz-calix[8]-C4-Pr2Ph-imidazolium-Br)](/img/structure/B6288750.png)
![3-Chloropropyloxybenzyloxycalix[8]arene](/img/structure/B6288753.png)

![NOVELIG G1-CL01 C4-(Mes)Imidazolium-Cl (Bz-calix[8]-C4-mesitylimidazolium-Cl)](/img/structure/B6288758.png)
